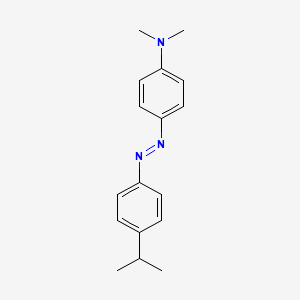
ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-: is an organic compound known for its vibrant color and utility in various chemical applications. This compound is a derivative of aniline, where the aniline structure is modified with a p-cumenylazo group and two N,N-dimethyl groups. It is primarily used in dye manufacturing and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- typically involves the diazotization of p-cumidine followed by coupling with N,N-dimethylaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful handling of reagents and intermediates to prevent decomposition and ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- can undergo oxidation reactions, leading to the formation of various oxidized products depending on the conditions and reagents used.
Reduction: This compound can be reduced to its corresponding amine derivatives using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, where the azo group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Reduction: Corresponding amine derivatives.
Substitution: Modified azo compounds with different substituents.
Applications De Recherche Scientifique
Chemistry: ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- is used as a dye intermediate and in the synthesis of complex organic molecules. Its vibrant color makes it useful in studying reaction mechanisms and kinetics.
Biology: In biological research, this compound can be used as a staining agent to visualize cellular components under a microscope.
Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and as an intermediate in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism by which ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- exerts its effects involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved include electron transfer and radical formation, which can affect cellular processes.
Comparaison Avec Des Composés Similaires
- ANILINE, p-(p-TOLYLAZO)-N,N-DIMETHYL-
- ANILINE, p-(p-ETHYLAZO)-N,N-DIMETHYL-
- ANILINE, p-(p-PROPYLAZO)-N,N-DIMETHYL-
Comparison: ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- is unique due to the presence of the p-cumenyl group, which imparts distinct chemical and physical properties compared to its analogs. The p-cumenyl group can influence the compound’s reactivity, stability, and color, making it particularly useful in specific applications where these properties are desired.
Propriétés
Numéro CAS |
24596-38-1 |
|---|---|
Formule moléculaire |
C17H21N3 |
Poids moléculaire |
267.37 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(4-propan-2-ylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C17H21N3/c1-13(2)14-5-7-15(8-6-14)18-19-16-9-11-17(12-10-16)20(3)4/h5-13H,1-4H3 |
Clé InChI |
GIYUBPYYTBWGPK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


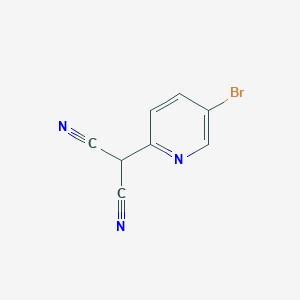
![(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)
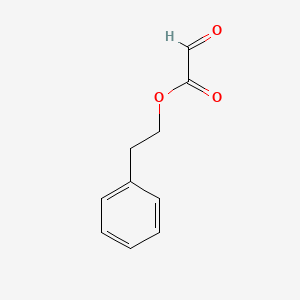

![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13752557.png)
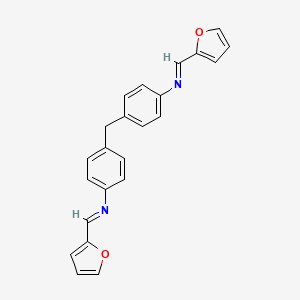
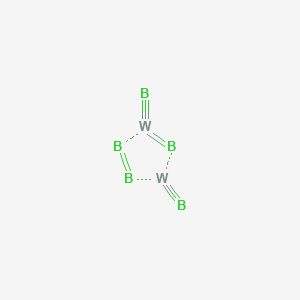
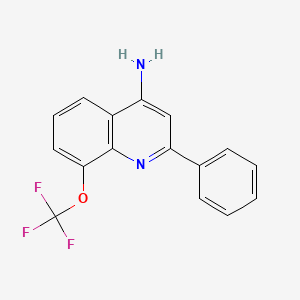
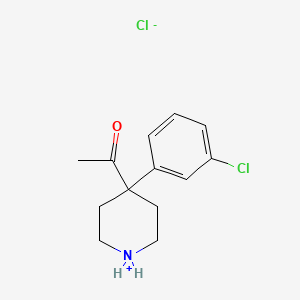
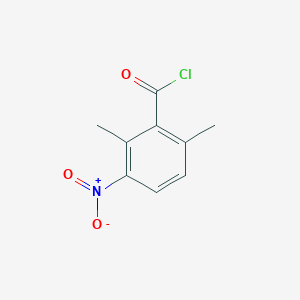
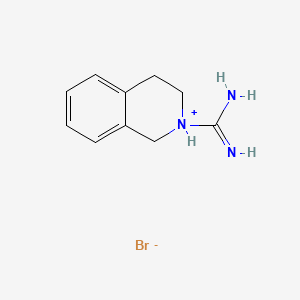
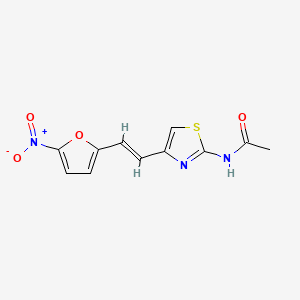
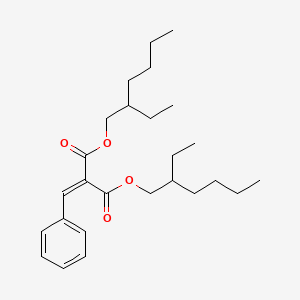
![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)
